Disuccinimidyl suberate
Overview
Description
Disuccinimidyl suberate is a homobifunctional cross-linking agent that is widely used in biochemical and molecular biology research. It is a six-carbon lysine-reactive non-cleavable cross-linking agent, consisting of two N-hydroxysuccinimide ester groups separated by an eight-carbon spacer arm. This compound is primarily used to form intramolecular cross-links and to prepare polymers from monomers. It is ideal for receptor-ligand cross-linking and is reactive towards primary amine groups at pH 7.0-9.0 .
Scientific Research Applications
Disuccinimidyl suberate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers and bioconjugates.
Biology: Employed in the cross-linking of intracellular proteins to study protein-protein interactions and to stabilize protein complexes for structural analysis.
Medicine: Utilized in the development of drug delivery systems and in the preparation of stable protein conjugates for therapeutic use.
Industry: Applied in the immobilization of enzymes and other proteins onto surfaces for use in biosensors and diagnostic devices
Mechanism of Action
Target of Action
Disuccinimidyl suberate (DSS) is a homobifunctional cross-linking agent . Its primary targets are molecules containing primary amines , typically found in the side chains of lysine residues and the N-terminus of polypeptides .
Mode of Action
DSS contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a leaving group . This reaction occurs at pH 7.0-9.0 . The result is the formation of cross-links between proteins, enabling the study of protein-protein interactions .
Biochemical Pathways
The primary biochemical pathway affected by DSS is protein cross-linking. By forming covalent bonds between proteins, DSS allows for the study of protein structure, organization, and interactions . This is particularly useful in the field of proteomics, where understanding protein-protein interactions is crucial.
Pharmacokinetics
It is known that dss is water-insoluble and must be dissolved in a polar organic solvent such as dmf or dmso before addition to a sample .
Result of Action
The result of DSS action is the formation of stable, non-cleavable cross-links between proteins . This can “fix” protein interactions, allowing for the identification of weak or transient protein interactions . It can also be used to create bioconjugates via single-step reactions .
Action Environment
DSS is membrane permeable, allowing for intracellular cross-linking . Its reactivity is pH-dependent, with optimal activity at pH 7.0-9.0 . It has been shown to cross-link proteins even at ph 40, although the efficiency decreases as the pH is lowered . This suggests that DSS could potentially be used to probe protein structures in slightly acidic environments .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Disuccinimidyl suberate is reactive towards amine groups (primary amines) at pH 7.0-9.0 . It is used to form intramolecular crosslinks and preparation of polymers from monomers . It is ideal for receptor ligand cross-linking . The reactive groups are separated by a spacer and in this molecule it is a six carbon alkyl chain .
Cellular Effects
This compound is membrane permeable, therefore permitting intracellular cross-linking . It is used for chemical crosslinking of intracellular proteins prior to cell lysis and immunoprecipitation . It helps to ‘fix’ protein interactions to allow identification of weak or transient protein interactions .
Molecular Mechanism
This compound forms stable amide bonds with primary amines at pH 7-9, along with the release of the N-hydroxysuccinimide . This reaction results in the crosslinking of proteins, including antibodies, which generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .
Temporal Effects in Laboratory Settings
The stability of this compound is high, making it a commonly used cross-linking agent
Metabolic Pathways
This compound is involved in the formation of peptide bonds with the lysine residues in a single step
Transport and Distribution
This compound is membrane permeable, allowing it to be transported and distributed within cells
Subcellular Localization
This compound, being membrane permeable, can potentially localize in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Disuccinimidyl suberate is synthesized through the carbodiimide-activation of suberic acid, which reacts with N-hydroxysuccinimide to form the ester. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Disuccinimidyl suberate primarily undergoes substitution reactions where the N-hydroxysuccinimide ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for cross-linking proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Major Products: The major products of these reactions are cross-linked proteins or peptides, where the amide bonds formed between the primary amines and the ester groups of this compound result in stable, covalently linked complexes .
Comparison with Similar Compounds
Bis(sulfosuccinimidyl) suberate: A water-soluble analog of disuccinimidyl suberate, used for similar cross-linking applications but with the added advantage of solubility in aqueous solutions.
Disuccinimidyl sulfoxide: Another homobifunctional cross-linker with similar reactivity but different spacer arm properties.
Disuccinimidyl dibutyric urea: A cross-linker with a different spacer arm length and reactivity profile.
Uniqueness: this compound is unique due to its non-cleavable nature and membrane permeability, allowing for intracellular cross-linking. Its high purity and stability, along with the lack of reaction by-products, make it a preferred choice for many biochemical applications .
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) octanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBGKZDAWNIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988200 | |
Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68528-80-3, 68526-60-3 | |
Record name | Disuccinimidyl suberate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68528-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxysuccinimide suberic acid ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068528803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68528-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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